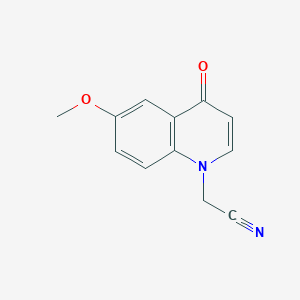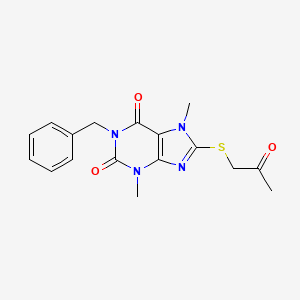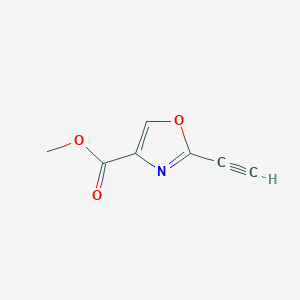
4-(2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-(2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzamide is a complex organic molecule with potential applications in various scientific fields. Its intricate structure incorporates multiple functional groups, indicating a broad range of chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 4-(2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzamide generally involves multiple steps, starting with the preparation of individual fragments that are then coupled together. Typical synthetic routes might involve:
Synthesis of the dihydropyridinyl fragment: : Utilizing starting materials like ethyl acetoacetate and suitable nitriles.
Formation of the triazolyl moiety: : Incorporating 1,2,4-triazole derivatives through cyclization reactions.
Thioacetamide linkage: : Introduction of the thioacetamide group via nucleophilic substitution reactions.
Final coupling with benzamide: : Completing the synthesis by attaching the benzamide fragment under specific conditions like mild heating and catalytic amounts of base.
Industrial Production Methods
Large-scale production may modify these steps to enhance yield and efficiency. Techniques such as continuous flow synthesis, process optimization, and use of industrial-grade reagents play crucial roles in scaling up the production. Safety and environmental concerns are also addressed in industrial settings.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The presence of the dihydropyridinyl moiety allows for oxidation reactions, potentially forming pyridine derivatives.
Reduction: : Reduction reactions can alter the oxo-pyridinyl segment to a more saturated state.
Substitution: : The compound is likely to undergo electrophilic and nucleophilic substitution reactions, especially at reactive sites like the triazole or amide nitrogen atoms.
Common Reagents and Conditions Used in These Reactions
Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution conditions: : Lewis acids or bases such as AlCl3 or NaOH, mild heating, and solvents like dichloromethane or ethanol.
Major Products Formed from These Reactions
Oxidation: : Conversion to corresponding pyridine derivatives.
Reduction: : Formation of dihydropyridine derivatives.
Substitution: : Varied products based on the nucleophile or electrophile involved, often leading to functionalized benzamide derivatives.
Scientific Research Applications
Chemistry
Synthesis and functionalization: : Used as a building block in complex molecule synthesis, enabling the exploration of new chemical entities.
Biology
Drug development: : Potential bioactive properties make it a candidate for drug discovery programs targeting specific enzymes or receptors.
Medicine
Therapeutic applications: : Studied for its potential effects on cellular pathways, making it relevant in treating conditions like cancer or neurodegenerative diseases.
Industry
Material science: : Application in designing novel materials with unique properties due to its structural complexity.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, likely involving hydrogen bonding, van der Waals forces, and covalent modifications. The detailed pathway includes binding to active sites of enzymes or receptors, thereby altering their activity and triggering downstream biological effects.
Comparison with Similar Compounds
Comparing 4-(2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzamide with similar compounds highlights its uniqueness:
Compound A: : Has a similar triazole backbone but lacks the dihydropyridinyl group, resulting in different reactivity and biological activity.
Compound B:
Compound C: : Features a modified amide linkage, altering its interaction with biological targets and making it suitable for different scientific studies.
Conclusion
This compound stands out due to its multifaceted applications and unique structural attributes. Its synthesis, reactivity, and diverse applications underscore its importance in scientific research and industrial development.
Properties
IUPAC Name |
4-[[2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S/c1-3-25-10-4-5-14(18(25)28)17-22-23-19(24(17)2)29-11-15(26)21-13-8-6-12(7-9-13)16(20)27/h4-10H,3,11H2,1-2H3,(H2,20,27)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSAWWHFPHVVQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide](/img/structure/B2609974.png)

![5-(PIPERIDIN-1-YL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2609979.png)
![8-(2-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)

![3-(3-chlorophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2609982.png)
![5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one](/img/structure/B2609983.png)
![N-methyl-6-[(oxan-4-yl)methoxy]-N-phenylpyridine-3-carboxamide](/img/structure/B2609984.png)

![Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2609987.png)

